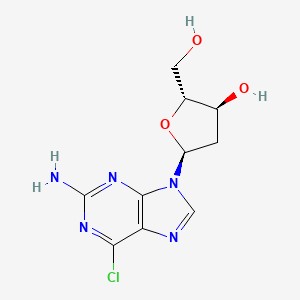![molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7](/img/structure/B1141963.png)
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
Übersicht
Beschreibung
"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" is a benzimidazole derivative. Benzimidazoles are a class of compounds with diverse applications, often studied for their chemical and biological properties.
Synthesis Analysis
This compound can be synthesized through various chemical reactions, involving the condensation of different precursors. For example, a study by Richter et al. (2023) discusses the synthesis of a similar compound as a side product in the creation of an antitubercular agent (Richter et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often determined using techniques like X-ray crystallography and DFT (Density Functional Theory) studies. For example, Ünver et al. (2009) used X-ray crystallography and DFT calculations to determine the structure of a similar benzimidazole compound (Ünver et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives are known for their reactivity and can participate in various chemical reactions. For instance, Katikireddy et al. (2019) synthesized derivatives of benzimidazole for biological evaluations (Katikireddy et al., 2019).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structure are crucial for understanding the applications of these compounds. The study by Jin et al. (2015) illustrates the importance of noncovalent bonding in the crystal structures of imidazole/benzimidazole salts (Jin et al., 2015).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are essential for applications in various fields. Shi et al. (2015) discuss the synthesis of imidazole-based frameworks with potential applications in chemical sensing (Shi et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Anti-viral Activity Against White Spot Syndrome Virus
- Application Summary: This compound has been studied for its anti-viral activity against the White Spot Syndrome Virus (WSSV), which causes a disease in penaeid shrimp leading to severe economic loss in shrimp farming industries .
- Methods of Application: The anti-viral activity of the compound was determined in freshwater crabs. Crabs were divided into three different experimental groups: healthy control groups received NTE buffer, positive control group crabs received WSSV, and treatment group crabs received WSSV along with the synthetic compound .
2. Antioxidant Activity
- Application Summary: The compound has been developed and evaluated for its antioxidant activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
3. Synthesis of Telmisartan
- Application Summary: This compound is used as an intermediate in the synthesis of Telmisartan , an angiotensin II receptor antagonist used in the treatment of hypertension .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
4. Corrosion Inhibitor
- Application Summary: A similar compound, 1,7’-dimethyl-2’-propyl-1H,3’H-2,5’-bibenzo[d]imidazole, has been studied as a corrosion inhibitor for mild steel .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
5. Anti-inflammatory Activity
- Application Summary: This compound has been developed and evaluated for its anti-inflammatory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
6. Anti-cancer Activity
- Application Summary: The compound has been studied for its potential anti-cancer activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
Safety And Hazards
While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Eigenschaften
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFDQXCQBZEOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

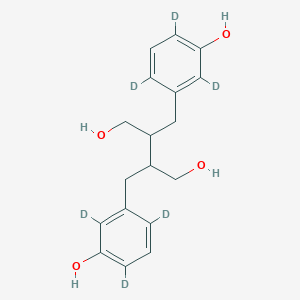
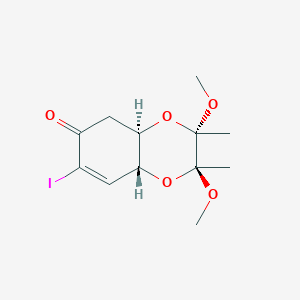
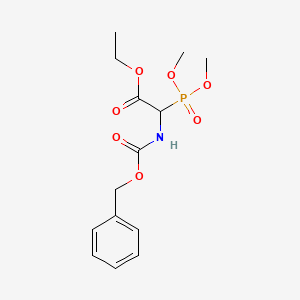

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
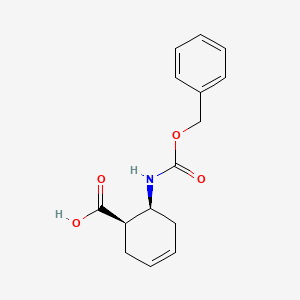
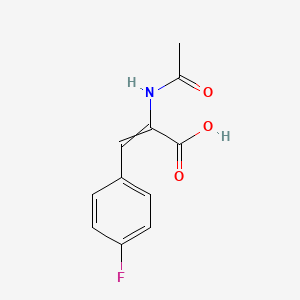
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
